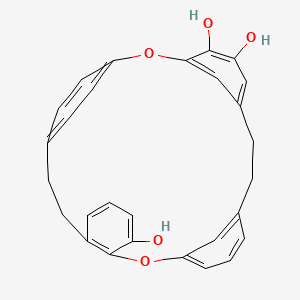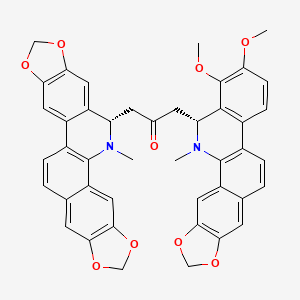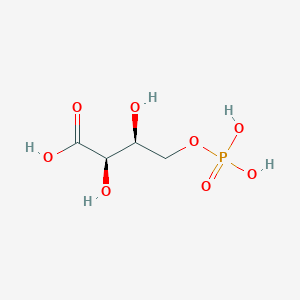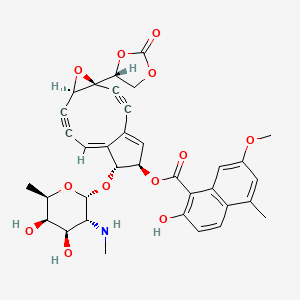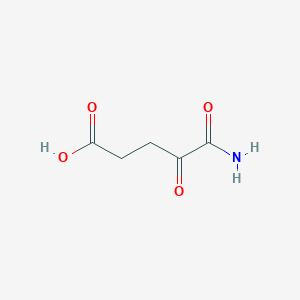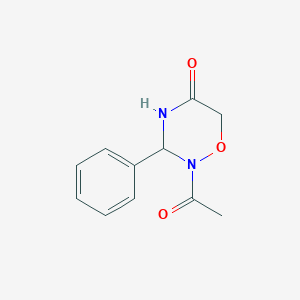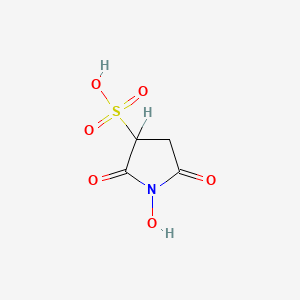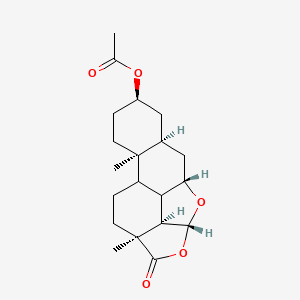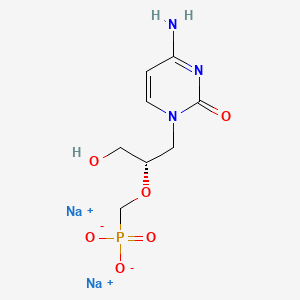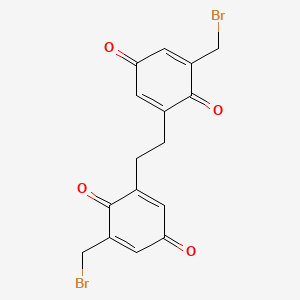
3-Méthyl-2,4-pentanedione
Vue d'ensemble
Description
3-Methyl-2,4-pentanedione (3-MPD) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless liquid with a sweet, slightly fruity smell. 3-MPD is a versatile compound that has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in biocatalytic processes, and as a reagent in biophysical studies. In addition, 3-MPD has been used in the study of enzyme kinetics, protein folding, and in the study of the structure and function of proteins.
Applications De Recherche Scientifique
Analyse de Solvatation
3-Méthyl-2,4-pentanedione: a été étudié en utilisant le modèle de solvatation continue polarisable (PCM) pour comprendre son comportement dans différents solvants. L'analyse de solvatation de ce composé dans des solvants polaires et non polaires révèle des informations sur les énergies de Gibbs, les énergies électrostatiques et les moments dipolaires induits, qui sont cruciales pour les applications dans les domaines médicinal et biochimique {svg_1}.
Dispositifs Électroluminescents
Des dérivés de This compound sont utilisés dans la synthèse de dispositifs électroluminescents. Ces dispositifs, qui émettent de la lumière en réponse à un courant électrique, sont importants pour le développement de nouvelles technologies d'affichage et d'éclairage {svg_2}.
Cinétique en Phase Gazeuse
La cinétique de la réaction des radicaux OH avec This compound a été étudiée en utilisant une technique de photolyse laser pulsée-fluorescence induite par laser. Cette recherche est essentielle pour comprendre la chimie atmosphérique et l'impact environnemental des composés organiques {svg_3}.
Synthèse Asymétrique
This compound: est impliqué dans la substitution asymétrique de l'acétate de 1,3-diphényl-2-propényle. Ce processus est catalysé par des ligands de phosphine monodentate supportés sur une résine amphiphile, ce qui constitue une méthode importante en chimie organique synthétique pour créer des molécules chirales {svg_4}.
Études de Tautomérie
Les formes tautomères du composé ont été explorées pour comprendre la tautomérie prototropique et le transfert de protons intramoléculaire. Ces études sont essentielles pour la conception de médicaments et de sondes biochimiques, car les formes tautomères peuvent influencer l'activité biologique {svg_5}.
Prédiction des Effets de Solvant
Des modèles de solvatation implicites, y compris le PCM, sont utilisés avec This compound pour prédire les effets de solvant tels que les énergies de Gibbs de solvatation, les solubilités et les pressions de vapeur. Ces prédictions sont cruciales pour les applications industrielles, environnementales et pharmacologiques {svg_6}.
Analyse de la Sécurité et de la Toxicité
La compréhension de la sécurité et de la toxicité de This compound est importante pour sa manipulation et son utilisation dans diverses applications. Il est connu pour provoquer une irritation cutanée et oculaire et peut également irriter le tube digestif, ce qui est important pour la santé et la sécurité au travail {svg_7}.
Évaluation de l'Impact Environnemental
La recherche sur This compound comprend l'évaluation de son impact environnemental, en particulier son comportement dans l'atmosphère et son potentiel en tant que polluant. Ceci est crucial pour développer des stratégies pour atténuer ses effets sur l'environnement {svg_8}.
Safety and Hazards
Mécanisme D'action
Target of Action
3-Methyl-2,4-pentanedione, also known as Methylacetylacetone , is a chemical compound that has been reported to participate in asymmetric substitution reactions . The primary targets of this compound are 1,3-diphenyl-2-propenyl acetate molecules .
Mode of Action
The compound interacts with its targets through a process called asymmetric substitution . This reaction is catalyzed by amphiphilic resin-supported monodentate phosphine ligands . The exact nature of these interactions and the resulting changes at the molecular level are complex and may require further investigation.
Biochemical Pathways
It is known that the compound participates in asymmetric substitution reactions . These reactions can lead to various downstream effects, depending on the specific context and conditions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-2,4-pentanedione is currently limited. It’s known that the compound is a liquid at room temperature, with a boiling point of 172-174 °c . Its density is 0.981 g/mL at 25 °C , which may influence its distribution and bioavailability in the body.
Result of Action
The molecular and cellular effects of 3-Methyl-2,4-pentanedione’s action are largely dependent on the specific context of its use. In the case of its involvement in asymmetric substitution reactions, the compound can lead to the formation of new chemical entities .
Action Environment
The action, efficacy, and stability of 3-Methyl-2,4-pentanedione can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by temperature, as it is known to undergo reactions at elevated temperatures . Additionally, the presence of catalysts such as amphiphilic resin-supported monodentate phosphine ligands can significantly influence the compound’s action .
Analyse Biochimique
Biochemical Properties
3-Methyl-2,4-pentanedione plays a significant role in biochemical reactions, particularly in the formation of metal chelates. It interacts with polyvalent metal cations to form stable enolate salts, which are crucial in various biochemical processes . The compound’s ability to form chelates with metals like copper and iron makes it valuable in enzymatic reactions where these metals act as cofactors . Additionally, 3-Methyl-2,4-pentanedione is involved in asymmetric substitution reactions catalyzed by amphiphilic resin-supported monodentate phosphine ligands .
Cellular Effects
3-Methyl-2,4-pentanedione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to promote aerobic oxidation in the presence of peroxynitrite, leading to the formation of acetone and acetate . This oxidation process can impact cellular metabolism by altering the levels of key metabolites. Furthermore, the compound’s interaction with metal ions can affect cellular signaling pathways that depend on metal cofactors.
Molecular Mechanism
The molecular mechanism of 3-Methyl-2,4-pentanedione involves keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms . The enol form is stabilized by intramolecular hydrogen bonding, which enhances its reactivity in biochemical reactions . This tautomerism allows 3-Methyl-2,4-pentanedione to participate in various chemical transformations, including the formation of metal chelates and oxidation reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2,4-pentanedione can change over time due to its stability and degradation. The compound is sensitive to air and heat, which can lead to its degradation and loss of activity . Long-term studies have shown that 3-Methyl-2,4-pentanedione can undergo oxidation, resulting in the formation of degradation products that may affect cellular function . These temporal changes need to be considered when using the compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of 3-Methyl-2,4-pentanedione vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes by acting as a chelating agent for metal ions . At high doses, it may exhibit toxic effects, including respiratory tract fibrosis and necrosis . These adverse effects highlight the importance of careful dosage control when using 3-Methyl-2,4-pentanedione in animal studies.
Metabolic Pathways
3-Methyl-2,4-pentanedione is involved in metabolic pathways that include the formation of enolate anions and metal chelates . The compound’s interaction with metal ions can influence metabolic flux and the levels of key metabolites. For example, its oxidation in the presence of peroxynitrite leads to the production of acetone and acetate, which are important intermediates in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Methyl-2,4-pentanedione is transported and distributed through interactions with transporters and binding proteins. Its ability to form stable chelates with metal ions facilitates its transport across cellular membranes . The compound’s distribution is also influenced by its solubility in water and its sensitivity to air and heat .
Subcellular Localization
The subcellular localization of 3-Methyl-2,4-pentanedione is determined by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as mitochondria and the endoplasmic reticulum can impact its activity and function in biochemical reactions.
Propriétés
IUPAC Name |
3-methylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOHKPVFCOWKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231142 | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
815-57-6 | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methyl-2,4-pentanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF8ZG9V2JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



